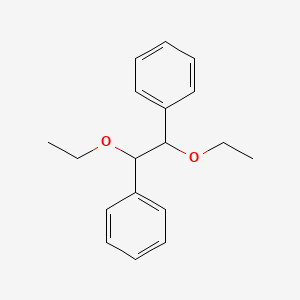
Benzene, 1,1'-(1,2-diethoxy-1,2-ethanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- is an organic compound with the molecular formula C16H18O2. It is also known as 1,2-Dibenzyloxyethane. This compound is characterized by the presence of two benzene rings connected by a 1,2-diethoxyethane bridge. It is a colorless liquid with a mild aromatic odor.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- typically involves the reaction of benzyl chloride with ethylene glycol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of ethylene glycol displace the chloride ions from benzyl chloride, forming the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzaldehyde and benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are typically employed.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Nitrobenzene and bromobenzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a substrate for enzymes, undergoing specific transformations that can be monitored to study enzyme activity. In organic synthesis, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing effects of the benzene rings and the ethoxy groups.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]
- Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-
- Benzene, 1,1’-(1,2-ethanediyl)bis[4-methoxy-]
Uniqueness
Benzene, 1,1’-(1,2-diethoxy-1,2-ethanediyl)bis- is unique due to the presence of the 1,2-diethoxyethane bridge, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds, making it valuable in specific applications such as organic synthesis and biochemical research.
Properties
CAS No. |
34421-90-4 |
|---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
(1,2-diethoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C18H22O2/c1-3-19-17(15-11-7-5-8-12-15)18(20-4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
InChI Key |
VJOZEPWBHJOUCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=CC=C1)C(C2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















